molecular formula C11H18N2O3 B13780847 4,5-Bis(2-butenyloxy)-2-imidazolidinone CAS No. 1082658-35-2

4,5-Bis(2-butenyloxy)-2-imidazolidinone

Cat. No.: B13780847
CAS No.: 1082658-35-2
M. Wt: 226.27 g/mol
InChI Key: DZLBWVZPOJJFOH-GGWOSOGESA-N
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Description

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The presence of the but-2-enoxy groups adds unique properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with but-2-enol under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its unique structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is unique due to the presence of the but-2-enoxy groups, which impart distinct chemical and physical properties.

Properties

CAS No.

1082658-35-2

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one

InChI

InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+

InChI Key

DZLBWVZPOJJFOH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/COC1NC(=O)NC1OC/C=C/C

Canonical SMILES

CC=CCOC1C(NC(=O)N1)OCC=CC

Origin of Product

United States

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